molecular formula C9H20O2S2 B014325 Octyl Methanethiosulfonate CAS No. 7559-45-7

Octyl Methanethiosulfonate

Cat. No.: B014325
CAS No.: 7559-45-7
M. Wt: 224.4 g/mol
InChI Key: TUYNUTSGVHXNKX-UHFFFAOYSA-N
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Description

1-Methylsulfonylsulfanyloctane is an organosulfur compound with the molecular formula C9H20O2S2.

Chemical Reactions Analysis

1-Methylsulfonylsulfanyloctane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions produce mixed disulfides .

Scientific Research Applications

1-Methylsulfonylsulfanyloctane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylsulfonylsulfanyloctane involves its reactivity with thiol groups in biological molecules. The sulfonyl group can form covalent bonds with thiol groups, leading to the formation of mixed disulfides. This reactivity is utilized in probing the structures of proteins and other biological macromolecules .

Comparison with Similar Compounds

1-Methylsulfonylsulfanyloctane can be compared with other similar compounds such as:

    Methylsulfonylmethane (MSM): MSM is a well-known dietary supplement with anti-inflammatory properties.

    Octyl Methanethiosulfonate: This compound is similar in structure and is used to probe the structures of receptor channels.

The uniqueness of 1-Methylsulfonylsulfanyloctane lies in its specific reactivity and applications in both chemical synthesis and biological research, making it a versatile compound in various scientific domains.

Properties

IUPAC Name

1-methylsulfonylsulfanyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYNUTSGVHXNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298634
Record name s-octyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7559-45-7
Record name NSC124763
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-octyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Octyl Methanethiosulfonate
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Octyl Methanethiosulfonate
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Octyl Methanethiosulfonate
Reactant of Route 4
Octyl Methanethiosulfonate
Reactant of Route 5
Octyl Methanethiosulfonate
Reactant of Route 6
Octyl Methanethiosulfonate

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